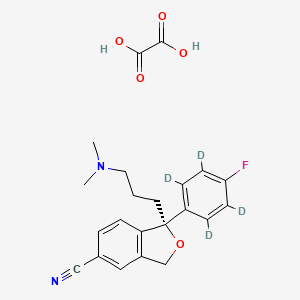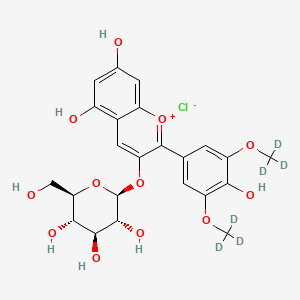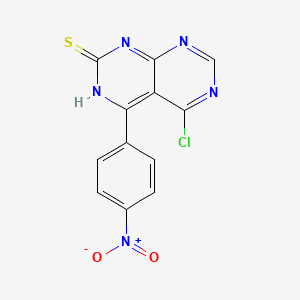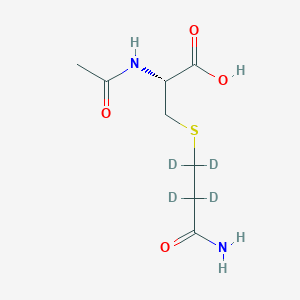
N-Acetyl-S-(2-carbamoylethyl-d4)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 is a deuterium-labeled derivative of N-Acetyl-S-(carbamoylethyl)-L-cysteine. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of acrylamide metabolites in biological samples. The deuterium labeling helps in distinguishing it from the non-labeled compound during mass spectrometry analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 involves the incorporation of deuterium atoms into the parent compound, N-Acetyl-S-(carbamoylethyl)-L-cysteine. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and detoxification in biological systems .
Common Reagents and Conditions
Common reagents used in the reactions of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the deuterium labeling .
Major Products Formed
The major products formed from the reactions of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 include various metabolites that are excreted in the urine. These metabolites are used as biomarkers for the exposure to acrylamide, a known carcinogen .
Scientific Research Applications
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 is extensively used in scientific research for the following applications:
Chemistry: As a stable isotope-labeled internal standard in mass spectrometry for the quantification of acrylamide metabolites
Medicine: As a biomarker for assessing exposure to acrylamide in epidemiological studies.
Industry: In the development of safer industrial processes and products by monitoring acrylamide exposure.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 involves its metabolism and detoxification in the body. The compound is metabolized by cytochrome P450 enzymes to form glycidamide, which is then conjugated with glutathione to produce N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4. This metabolite is excreted in the urine and serves as a biomarker for acrylamide exposure .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-S-(carbamoylethyl)-L-cysteine: The non-deuterated parent compound used for similar applications.
N-Acetyl-S-(carbamoyl-2-hydroxyethyl)-L-cysteine: Another metabolite of acrylamide used as a biomarker
Uniqueness
The uniqueness of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 lies in its deuterium labeling, which allows for precise quantification and differentiation from non-labeled compounds in mass spectrometry analysis. This makes it an invaluable tool in research studies focused on acrylamide exposure and its health effects .
Properties
Molecular Formula |
C8H14N2O4S |
|---|---|
Molecular Weight |
238.30 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(3-amino-1,1,2,2-tetradeuterio-3-oxopropyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1/i2D2,3D2 |
InChI Key |
GGBCHNJZQQEQRX-ILLLFLQQSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)N)C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CC(=O)NC(CSCCC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


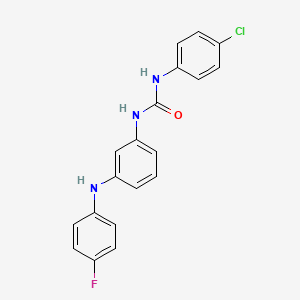
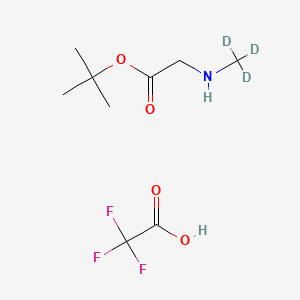
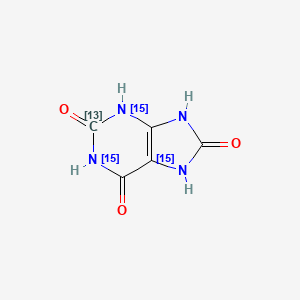
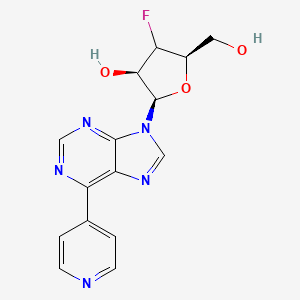
![(3R)-3-[2-[[5-chloro-3-(difluoromethyl)pyrazol-1-yl]methyl]-7-methyl-4-oxopyrazolo[1,5-a]pyrazin-5-yl]butanenitrile](/img/structure/B12410530.png)

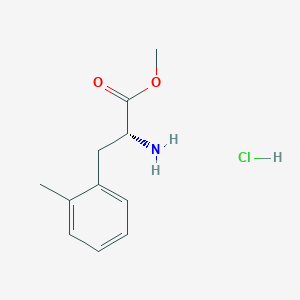
![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7](/img/structure/B12410547.png)
![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410553.png)

